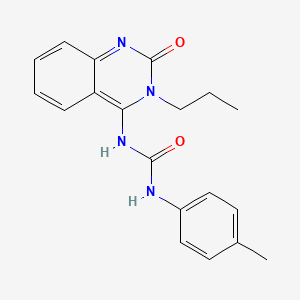![molecular formula C14H17ClFNO B2993516 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one CAS No. 2411250-25-2](/img/structure/B2993516.png)
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one, commonly known as 2-Fluoromethamphetamine (2-FMA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that exhibits similar effects to those of other amphetamines, such as increased wakefulness, alertness, and concentration. 2-FMA is widely used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines.
作用機序
The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is similar to that of other amphetamines. It acts as a potent releaser of dopamine, norepinephrine, and serotonin, leading to increased neurotransmitter levels in the brain. This results in enhanced wakefulness, alertness, and concentration, as well as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. Additionally, it enhances the release of neurotransmitters, leading to increased wakefulness, alertness, and concentration. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized and understood. Additionally, it is a potent and selective releaser of neurotransmitters, making it an ideal reference compound for studies investigating the effects of amphetamines on neurotransmitter release, uptake, and metabolism.
However, there are also several limitations to the use of this compound in laboratory experiments. Its effects are highly dependent on dose and route of administration, and its potency can vary widely between individuals. Additionally, prolonged use of this compound can lead to tolerance, dependence, and addiction, making it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one and other amphetamine derivatives. One area of interest is the development of new amphetamine derivatives with improved selectivity and potency. Additionally, there is a need for more research on the long-term effects of amphetamines on the brain and body, as well as the development of new treatments for amphetamine addiction and dependence. Finally, there is a need for more research on the potential therapeutic uses of amphetamines, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
合成法
The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one involves several steps, including the condensation of 2-fluorophenylacetonitrile with methylamine, followed by reduction with lithium aluminum hydride, and finally, chlorination with thionyl chloride. This method is relatively simple and efficient and can be carried out in a laboratory setting.
科学的研究の応用
2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one is primarily used in scientific research to investigate the mechanisms of action and the biochemical and physiological effects of amphetamines. It is commonly used as a reference compound in studies that aim to identify and characterize new amphetamine derivatives. Additionally, this compound is used to investigate the effects of amphetamines on neurotransmitter release, uptake, and metabolism in the brain.
特性
IUPAC Name |
2-chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-9-7-13(11-5-3-4-6-12(11)16)17(8-9)14(18)10(2)15/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOSNDGYILDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(C)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

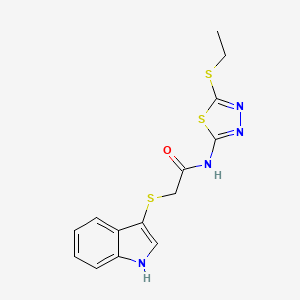
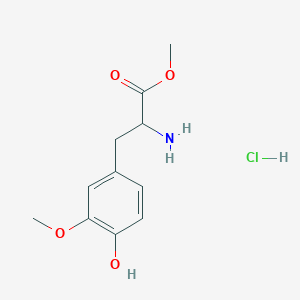
![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
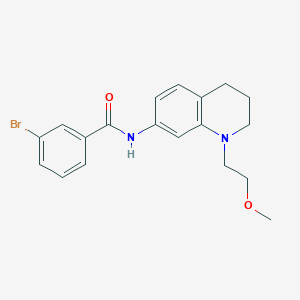
![2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2993448.png)

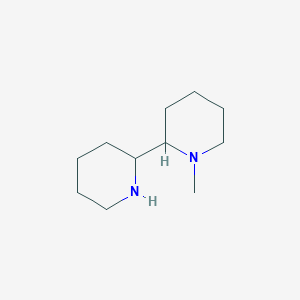

![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)
